molecular formula C21H17F4N5O3S B11280461 2-{[5-Oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)propanamide

2-{[5-Oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)propanamide

Cat. No.: B11280461
M. Wt: 495.5 g/mol
InChI Key: BPVZSYACZIGDOH-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C22H21N3O4S2 , is a fascinating member of the heterocyclic family. Its structure combines a 1,2,4-triazine core with a sulfanyl group and a tetrafluorophenyl substituent. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthetic routes to prepare this compound involve several steps. One common approach includes the condensation of appropriate starting materials, followed by cyclization. Unfortunately, detailed step-by-step procedures are scarce due to its rarity and specialized nature.

Industrial Production:: While industrial-scale production methods are not widely documented, researchers have explored efficient routes for laboratory synthesis.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the triazine ring may yield dihydro derivatives.

    Substitution: The sulfanyl group can participate in substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation might involve peroxides or metal catalysts, while reduction could employ hydrides.

    Major Products: These reactions can yield various derivatives, including modified triazines or substituted phenyl groups.

Scientific Research Applications

Chemistry::

    Catalysis: The compound’s unique structure may find applications in catalytic processes.

    Materials Science: Its sulfanyl group could contribute to novel materials.

Biology and Medicine::

    Drug Discovery: Researchers explore its potential as a scaffold for drug development.

    Biological Activity: Investigating its interactions with biological targets.

Industry::

    Fine Chemicals: Its rarity makes it valuable for specialized applications.

Mechanism of Action

The compound’s precise mechanism of action remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While this compound stands out due to its unique combination of features, similar compounds include:

    2-[(3-ALLYL-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N-(1,3-BENZODIOXOL-5-YL)ACETAMIDE:

    2-[(3-ALLYL-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N-(1,3-BENZODIOXOL-5-YLMETHYL)ACETAMIDE:

    2-[(3-ALLYL-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIEN-2-YL)ACETAMIDE:

Properties

Molecular Formula

C21H17F4N5O3S

Molecular Weight

495.5 g/mol

IUPAC Name

2-[[5-oxo-6-[2-(propanoylamino)phenyl]-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2,3,5,6-tetrafluorophenyl)propanamide

InChI

InChI=1S/C21H17F4N5O3S/c1-3-14(31)26-13-7-5-4-6-10(13)17-20(33)28-21(30-29-17)34-9(2)19(32)27-18-15(24)11(22)8-12(23)16(18)25/h4-9H,3H2,1-2H3,(H,26,31)(H,27,32)(H,28,30,33)

InChI Key

BPVZSYACZIGDOH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SC(C)C(=O)NC3=C(C(=CC(=C3F)F)F)F

Origin of Product

United States

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